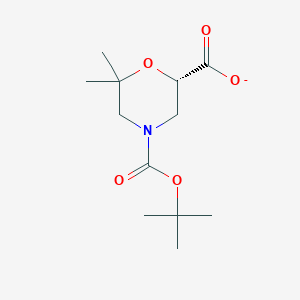

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2S)-

CAS No.:

Cat. No.: VC16579800

Molecular Formula: C12H20NO5-

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20NO5- |

|---|---|

| Molecular Weight | 258.29 g/mol |

| IUPAC Name | (2S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylate |

| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/p-1/t8-/m0/s1 |

| Standard InChI Key | UVCRSTLUNAIJQQ-QMMMGPOBSA-M |

| Isomeric SMILES | CC1(CN(C[C@H](O1)C(=O)[O-])C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1(CN(CC(O1)C(=O)[O-])C(=O)OC(C)(C)C)C |

Introduction

2,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound belonging to the morpholine derivatives class. It features a morpholine ring, a six-membered heterocycle containing one oxygen and five carbon atoms, with two carboxylic acid groups at positions 2 and 4. The compound is further modified with a tert-butyl group at position 4 and dimethyl groups at position 6, contributing to its unique chemical properties and potential applications.

Synthesis Methods

The synthesis of 2,4-Morpholinedicarboxylic acid derivatives typically involves several key steps, including direct esterification and other methods tailored to optimize yield and purity. The specific conditions, such as temperature and solvent choice, are crucial for successful synthesis.

Chemical Reactivity

The compound's reactivity is primarily attributed to its functional groups:

-

Carboxylic Acid Moieties: Participate in typical reactions such as esterification and amidation.

-

Morpholine Ring: Can undergo nucleophilic substitution reactions due to the nitrogen atom.

Biological Activity and Applications

Research into 2,4-Morpholinedicarboxylic acid derivatives often focuses on their interaction with biological targets, such as enzymes or receptors. These studies help elucidate their mechanism of action and therapeutic potential. The compound's unique structure makes it suitable for various applications in medicinal chemistry and materials science.

Comparison with Analogous Compounds

Several compounds share structural similarities with 2,4-Morpholinedicarboxylic acid derivatives but exhibit distinct properties:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Morpholine | Six-membered ring with nitrogen | Antimicrobial | Basic amine properties |

| N-Methylmorpholine | Methyl group on nitrogen | Solvent properties | Enhanced solubility |

| Morpholin-3-one | Carbonyl group substitution | Anticancer activity | Ketone functionality |

These compounds highlight the diversity within morpholine derivatives.

Research Findings and Future Directions

Continued research into the applications of 2,4-Morpholinedicarboxylic acid derivatives is focused on expanding their use in medicinal chemistry and materials science. Studies employing techniques like NMR spectroscopy and mass spectrometry are crucial for understanding their chemical and biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume